1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of a fluorophenyl group adds to its chemical diversity, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to introduce the thioacetyl group. This intermediate is then reacted with a spiro[isobenzofuran-1,3’-piperidin]-3-one derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts. The scalability of the synthesis would also be a key consideration, ensuring that the process can be adapted for large-scale production without significant loss of efficiency or purity.
Chemical Reactions Analysis
Types of Reactions
1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the spiro structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorophenyl group can enhance its interaction with biological targets.
Medicine: Explored for its potential as a drug candidate. The spiro structure can impart unique pharmacokinetic properties, making it a promising lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is not fully understood, but it is believed to involve interaction with specific molecular targets in cells. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The spiro structure may also play a role in stabilizing the compound within biological systems, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the fluorophenyl group but has a different core structure.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring and a fluorophenyl group, similar in some aspects but with distinct chemical properties.
Uniqueness
1’-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to its spiro structure, which is less common in organic compounds. This structure can impart unique physical and chemical properties, making it a valuable compound for various applications. The combination of the spiro structure with the fluorophenyl group further enhances its potential for interaction with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-14-6-8-15(9-7-14)26-12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYKLQPYSFFNCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CSC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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